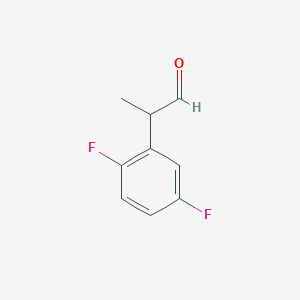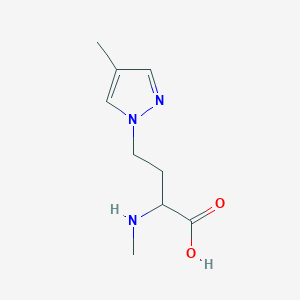![molecular formula C10H13N3 B15324227 1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine](/img/structure/B15324227.png)
1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused to a pyridazine ring, making it part of the pyrrolopyridazine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine typically involves multi-step processes. One common method includes:
Cyclization: Starting with a suitable pyrrole derivative, cyclization reactions are employed to form the pyridazine ring.
Functionalization: The resulting intermediate is then functionalized to introduce the propan-1-amine group.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Its derivatives may be used in the development of new materials with unique properties.
Mecanismo De Acción
The exact mechanism of action for 1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Pyrrolo[1,2-a]pyrazine: Another nitrogen-containing heterocycle with a pyrrole and pyrazine ring.
Pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
Pyrrolopyrimidine: Contains a pyrrole ring fused to a pyrimidine ring, with applications in medicinal chemistry.
Uniqueness: 1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its potential as a lead compound in drug discovery sets it apart from other similar heterocycles.
Propiedades
Fórmula molecular |
C10H13N3 |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
1-pyrrolo[1,2-b]pyridazin-7-ylpropan-1-amine |
InChI |
InChI=1S/C10H13N3/c1-2-9(11)10-6-5-8-4-3-7-12-13(8)10/h3-7,9H,2,11H2,1H3 |
Clave InChI |
VSISZZJHXQOWLH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C2N1N=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15324156.png)



![1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B15324175.png)






![2-{1-[(3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanoyl]azetidin-3-yl}acetic acid](/img/structure/B15324221.png)
